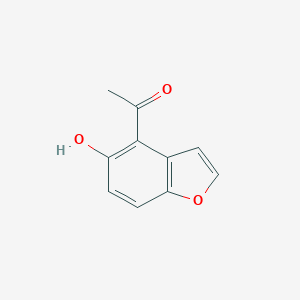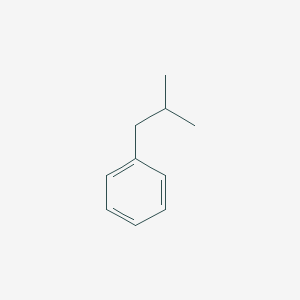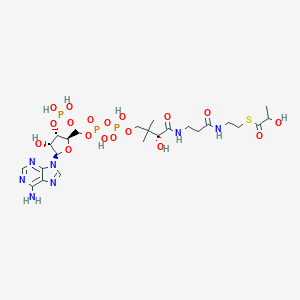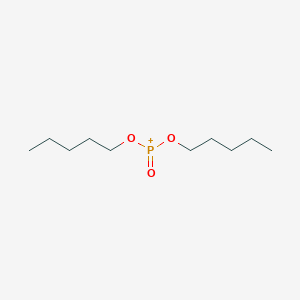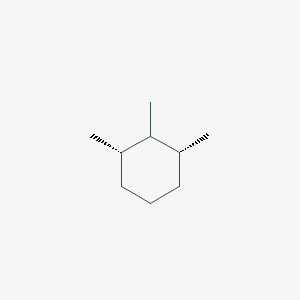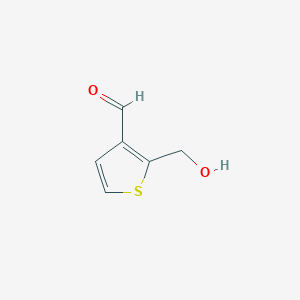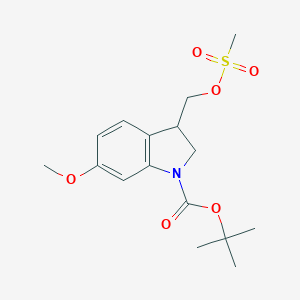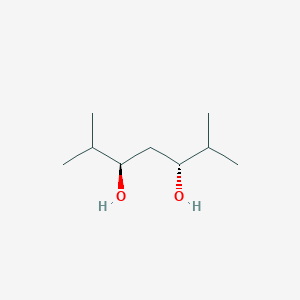
(3R,5R)-2,6-Dimethyl-3,5-heptanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has been gaining attention in the scientific community due to its potential applications in both synthetic chemistry and biology. This compound is also known as syn-2,6-dimethyl-3,5-heptanediol or syn-DMHD. It has a molecular formula of C9H20O2 and a molecular weight of 156.26 g/mol. In
作用機序
The mechanism of action of (3R,5R)-2,6-Dimethyl-3,5-heptanediol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It may also interact with enzymes and proteins in biological systems.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of (3R,5R)-2,6-Dimethyl-3,5-heptanediol. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also highly soluble in water and organic solvents, making it easy to handle in the laboratory.
実験室実験の利点と制限
One of the main advantages of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol in lab experiments is its ability to control the stereochemistry of the reaction. This can lead to the synthesis of chiral compounds with high enantiomeric purity. Another advantage is its ease of handling in the laboratory due to its high solubility in water and organic solvents.
One of the limitations of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol is its cost. It is a relatively expensive compound, which may limit its use in large-scale synthesis reactions. Another limitation is its limited solubility in certain solvents, which may affect its use in certain reactions.
将来の方向性
There are several future directions for the use of (3R,5R)-2,6-Dimethyl-3,5-heptanediol in scientific research. One direction is the development of new synthetic methods for the compound, which may lead to more cost-effective and efficient production. Another direction is the exploration of its potential applications in biology and medicine. It may have potential as a drug candidate or in the development of new therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and its interactions with enzymes and proteins.
Conclusion:
In conclusion, (3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has potential applications in both synthetic chemistry and biology. Its ability to control the stereochemistry of reactions makes it a valuable tool in the synthesis of chiral compounds. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic and easy to handle in the laboratory. Future research directions include the development of new synthetic methods, exploration of its potential applications in biology and medicine, and further understanding of its mechanism of action.
合成法
(3R,5R)-2,6-Dimethyl-3,5-heptanediol can be synthesized using various methods. One of the most commonly used methods is the reduction of 2,6-dimethyl-3,5-heptanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,6-dimethyl-3,5-heptanedione using hydrogen gas and a palladium catalyst. The resulting product is a mixture of syn and anti isomers, which can be separated using column chromatography or recrystallization.
科学的研究の応用
(3R,5R)-2,6-Dimethyl-3,5-heptanediol has been used in various scientific research applications. One of the most notable applications is in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the final product. It has also been used in the synthesis of natural products and pharmaceuticals.
特性
CAS番号 |
128899-83-2 |
|---|---|
製品名 |
(3R,5R)-2,6-Dimethyl-3,5-heptanediol |
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
(3R,5R)-2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m1/s1 |
InChIキー |
CPHZAYIWNZNICS-RKDXNWHRSA-N |
異性体SMILES |
CC(C)[C@@H](C[C@H](C(C)C)O)O |
SMILES |
CC(C)C(CC(C(C)C)O)O |
正規SMILES |
CC(C)C(CC(C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




